2-(1H-Imidazol-4-ylmethyl)-4-phenyl-thiazole
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Overview
Description
2-(1H-Imidazol-4-ylmethyl)-4-phenyl-thiazole is a heterocyclic compound that features both an imidazole and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-4-ylmethyl)-4-phenyl-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-phenylthiazol-2-amine with an imidazole derivative under specific conditions. The reaction may involve the use of catalysts such as nickel or copper to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Imidazol-4-ylmethyl)-4-phenyl-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the imidazole or thiazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole or thiazole rings .
Scientific Research Applications
2-(1H-Imidazol-4-ylmethyl)-4-phenyl-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-4-ylmethyl)-4-phenyl-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can vary depending on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Imidazol-4-ylmethyl)-4-phenyl-oxazole
- 2-(1H-Imidazol-4-ylmethyl)-4-phenyl-isoxazole
- 2-(1H-Imidazol-4-ylmethyl)-4-phenyl-pyrazole
Uniqueness
2-(1H-Imidazol-4-ylmethyl)-4-phenyl-thiazole is unique due to the presence of both imidazole and thiazole rings, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C13H11N3S |
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Molecular Weight |
241.31 g/mol |
IUPAC Name |
2-(1H-imidazol-5-ylmethyl)-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C13H11N3S/c1-2-4-10(5-3-1)12-8-17-13(16-12)6-11-7-14-9-15-11/h1-5,7-9H,6H2,(H,14,15) |
InChI Key |
TVRYIDIUBFYXFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CC3=CN=CN3 |
Origin of Product |
United States |
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